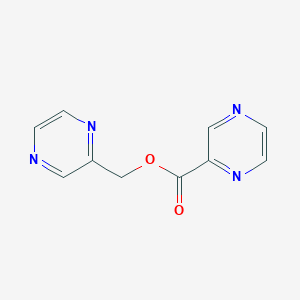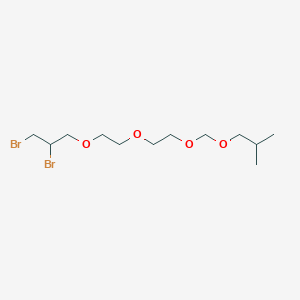
3-(1-Anilinoethylidene)-1,4-oxathian-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Anilinoethylidene)-1,4-oxathian-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an anilino group attached to an ethylidene moiety, which is further connected to a 1,4-oxathian-2-one ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Anilinoethylidene)-1,4-oxathian-2-one typically involves the condensation of an aniline derivative with an appropriate aldehyde or ketone, followed by cyclization to form the oxathian ring. One common method involves the reaction of aniline with acetaldehyde in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(1-Anilinoethylidene)-1,4-oxathian-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The anilino group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of nitro or halogen groups on the anilino ring.
科学研究应用
Chemistry
In chemistry, 3-(1-Anilinoethylidene)-1,4-oxathian-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its antitumor and antimicrobial properties, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of 3-(1-Anilinoethylidene)-1,4-oxathian-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .
相似化合物的比较
Similar Compounds
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione: This compound shares a similar anilinoethylidene moiety but differs in the ring structure, which is a pyrrolidinedione instead of an oxathianone.
2-(1-Anilinoethylidene)-1,3-cyclohexanedione: Another similar compound with an anilinoethylidene group, but with a cyclohexanedione ring.
Uniqueness
3-(1-Anilinoethylidene)-1,4-oxathian-2-one is unique due to its oxathian ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.
属性
CAS 编号 |
95895-50-4 |
|---|---|
分子式 |
C12H13NO2S |
分子量 |
235.30 g/mol |
IUPAC 名称 |
3-(1-anilinoethylidene)-1,4-oxathian-2-one |
InChI |
InChI=1S/C12H13NO2S/c1-9(11-12(14)15-7-8-16-11)13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3 |
InChI 键 |
IODLFLCNILCLGP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C(=O)OCCS1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14348083.png)
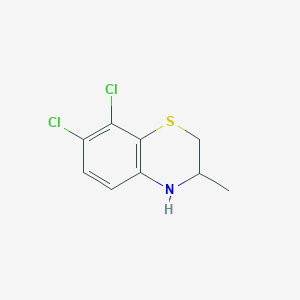
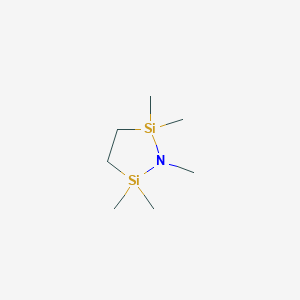
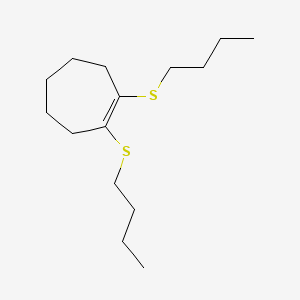
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
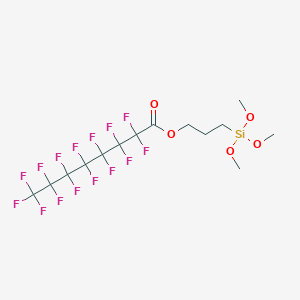
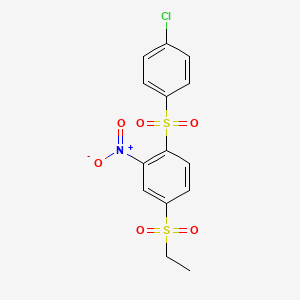
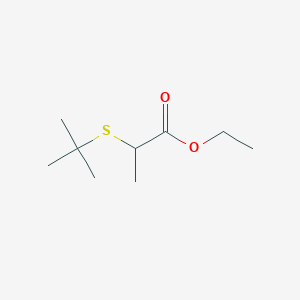
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
